molecular formula C15H20ClN3O2 B2762063 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1240843-76-8

2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2762063
CAS No.: 1240843-76-8
M. Wt: 309.79
InChI Key: DOIREZIKKWMRJT-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps:

    Formation of the Intermediate Amine: The initial step often involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form an intermediate amine.

    Acylation: The intermediate amine is then acylated with 1-cyano-1,2-dimethylpropyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine.

    Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests possible activity as an enzyme inhibitor or receptor ligand.

Medicine

Medicinally, 2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide could be explored for its therapeutic potential. Its structural features are reminiscent of pharmacophores found in various drug classes, suggesting potential as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The cyano group and the aromatic amine are likely key functional groups involved in these interactions, potentially forming hydrogen bonds or participating in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide: can be compared with other aromatic amines and acetamides, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a cyano group and a chloro-substituted aromatic ring distinguishes it from many other compounds, offering unique opportunities for chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(5-chloro-2-methoxyanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-10(2)15(3,9-17)19-14(20)8-18-12-7-11(16)5-6-13(12)21-4/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIREZIKKWMRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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